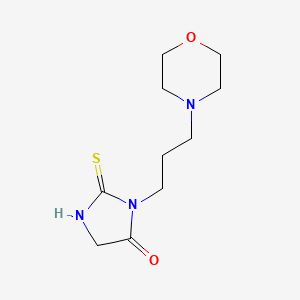

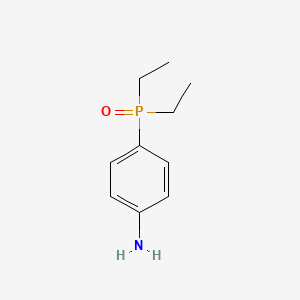

3-(3-Morpholinopropyl)-2-thioxoimidazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(3-Morpholinopropyl)-2-thioxoimidazolidin-4-one” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The imidazolidinone and thioxo groups suggest that this compound might have interesting reactivity and potential biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Techniques such as NMR and mass spectrometry would be used to analyze these properties .科学的研究の応用

Inhibition of Perforin Protein : Compounds including 5-arylidene-2-thioxoimidazolidin-4-ones have been studied for their ability to inhibit perforin, a protein responsible for pore formation in target cells. These compounds showed substantial potency and solubility, with some being more effective than previous inhibitor classes. They also demonstrated rapid and reversible binding to perforin and could prevent perforin pore formation in target cells, indicating potential applications in regulating immune responses (Spicer et al., 2013).

Antitumor Properties : Derivatives of 3-phenyl-2-thioxoimidazolidin-4-one have been investigated for their potential in treating breast cancer. Molecular docking studies have been conducted to understand their interaction with the Estrogen Receptor, suggesting possible applications in the development of antitumor agents (Vanitha et al., 2021).

CNS Activity and NAD-Dependent Oxidations : Certain thiazolidones, derived from a similar structure, have demonstrated the ability to selectively inhibit NAD-dependent oxidations, which are key metabolic pathways in the brain. They also showed anticonvulsant activity, indicating potential applications in the treatment of convulsive disorders (Chaudhari et al., 1975).

Cytotoxic Activities Against Cancer Cells : Novel 3-substituted 2-thioxoimidazolidin-4-ones were synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including breast, liver, and lung cancers. These compounds showed promising results, indicating their potential in cancer therapy (Khodair et al., 2021).

Enzyme Inhibition : A library of 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones was created and tested for their ability to inhibit enzymes like α-glucosidase and α-amylase. These compounds exhibited significant inhibitory activity, suggesting potential applications in treating conditions like diabetes (Qamar et al., 2018).

Hyperthyroidism Treatment : Imidazoline derivatives, including those with a 2-thioxoimidazolidin-4-one structure, have shown the potential to form complexes with iodine. This property could be utilized in the treatment of hyperthyroidism, indicating therapeutic applications for such compounds (Hadadi & Karimi, 2015).

CB1 Cannabinoid Receptor Ligands : Studies on substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives revealed their affinity for the CB1 cannabinoid receptor. These compounds could be significant in the development of new treatments involving the endocannabinoid system (Muccioli et al., 2005).

Antimicrobial Activity : Novel 5-benzylidene-3-thioxoimidazolidin-4-one derivatives were synthesized and tested for their antibacterial and antifungal activities, displaying moderate efficacy against various microorganisms (Patil et al., 2011).

Inhibition of Cyclooxygenase-2 (COX-2) : Certain 2-thioxoimidazolidin-4-ones were identified as selective inhibitors of the COX-2 enzyme, suggesting their potential use as anti-inflammatory agents (Alturki et al., 2015).

Chemoprevention in Oral Carcinogenesis : A specific derivative of 2-thioxoimidazolidin-4-one demonstrated chemopreventive effects against oral carcinogenesis. This suggests its potential role in cancer prevention and treatment strategies (Thanusu et al., 2010).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(3-morpholin-4-ylpropyl)-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c14-9-8-11-10(16)13(9)3-1-2-12-4-6-15-7-5-12/h1-8H2,(H,11,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVETUJIQTRCLFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(=O)CNC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

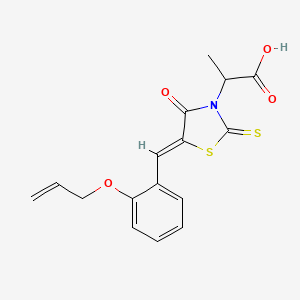

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2657767.png)

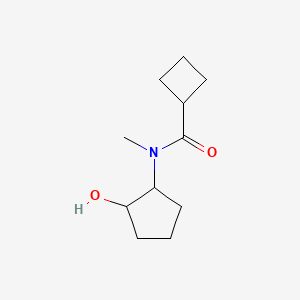

![4-cyano-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2657769.png)

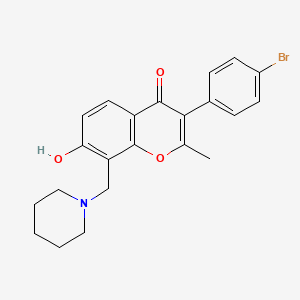

![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2657770.png)

![7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2657771.png)

![N-[(2-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2657776.png)

![5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2657778.png)

![5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/no-structure.png)

![1-((1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B2657783.png)